molecular formula C45H72N4O16 B13723169 Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane

Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane

Cat. No.: B13723169
M. Wt: 925.1 g/mol
InChI Key: VOYNIBHWRZGPJB-UHFFFAOYSA-N
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Description

Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane is a 4-branched molecule with propargyl groups that can be linked to azide-containing biomolecules via Click Chemistry. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound . This compound is primarily used for research purposes and is available in reagent grade .

Preparation Methods

The synthesis of Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane involves the formation of a 4-branched molecule with terminal propargyl groups. The propargyl groups can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage . The reaction conditions typically involve the use of copper catalysts and appropriate solvents such as DMSO, DCM, or DMF . Industrial production methods are similar but scaled up to meet demand, ensuring high purity and consistency.

Chemical Reactions Analysis

Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane primarily undergoes Click Chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the propargyl groups and azide-containing biomolecules . The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications.

Scientific Research Applications

Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane has several scientific research applications:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the labeling and tracking of biomolecules in biological systems.

    Medicine: Potential use in drug delivery systems due to its water solubility and ability to form stable linkages with biomolecules.

    Industry: Employed in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane involves the formation of stable triazole linkages through Click Chemistry. The propargyl groups react with azide-containing biomolecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for various applications in research and industry .

Comparison with Similar Compounds

Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane is unique due to its 4-branched structure and hydrophilic PEG linker, which enhances its water solubility. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C45H72N4O16

Molecular Weight

925.1 g/mol

IUPAC Name

3-[3-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2,2-bis[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide

InChI

InChI=1S/C45H72N4O16/c1-5-17-54-29-33-58-25-13-46-41(50)9-21-62-37-45(38-63-22-10-42(51)47-14-26-59-34-30-55-18-6-2,39-64-23-11-43(52)48-15-27-60-35-31-56-19-7-3)40-65-24-12-44(53)49-16-28-61-36-32-57-20-8-4/h1-4H,9-40H2,(H,46,50)(H,47,51)(H,48,52)(H,49,53)

InChI Key

VOYNIBHWRZGPJB-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)COCCC(=O)NCCOCCOCC#C

Origin of Product

United States

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